Yakuchinone-A

Übersicht

Beschreibung

Yakuchinon A ist ein bioaktives Diarylheptanoid, das aus den getrockneten Früchten von Alpinia oxyphylla isoliert wurde, einer Heilpflanze, die in den subtropischen Gebieten Asiens weit verbreitet ist. Diese Verbindung wurde in der ostasiatischen Medizin traditionell zur Behandlung verschiedener Beschwerden wie nephrotischem Syndrom, Geschwüren, Demenz und Darmerkrankungen verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Yakuchinon A kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Kondensation von 4-Hydroxy-3-methoxybenzaldehyd mit Acetophenon in Gegenwart einer Base, gefolgt von Reduktionsschritten und anschließender Oxidation .

Industrielle Produktionsmethoden

Die industrielle Produktion von Yakuchinon A erfolgt üblicherweise durch Extraktion aus den getrockneten Früchten von Alpinia oxyphylla. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung unter Verwendung chromatographischer Verfahren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Yakuchinon A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Yakuchinon A kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Yakuchinon A in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Yakuchinon A-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Yakuchinon A, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Yakuchinon A hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: Yakuchinon A wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel untersucht.

Medizin: Es hat sich aufgrund seiner zytotoxischen und entzündungshemmenden Eigenschaften als vielversprechend für die Behandlung von Krebs, Entzündungen und anderen Krankheiten erwiesen.

Industrie: Yakuchinon A wird bei der Entwicklung von Pharmazeutika und Nutrazeutika verwendet

Wirkmechanismus

Yakuchinon A entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege. Es induziert Apoptose und hemmt die Zellproliferation in Krebszellen, indem es Bcl-2 herunterreguliert, Bax hochreguliert und die Spaltung von Poly(ADP-Ribose)-Polymerase (PARP) erhöht. Dies deutet darauf hin, dass Yakuchinon A die Apoptose über den Bcl-2-vermittelten Signalweg induziert .

Analyse Chemischer Reaktionen

Types of Reactions

Yakuchinone A undergoes several types of chemical reactions, including:

Oxidation: Yakuchinone A can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Yakuchinone A into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the Yakuchinone A molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yakuchinone A, which exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Yakuchinone A has demonstrated significant cytotoxic effects against various cancer cell lines, making it a potential lead compound for cancer therapy.

Cytotoxicity Studies

Recent studies have explored the microbial transformation of Yakuchinone A using the fungus Mucor hiemalis, leading to the isolation of several new metabolites. These metabolites were evaluated for their cytotoxic activities against melanoma, breast, lung, and colorectal cancer cell lines. Notably, one metabolite exhibited selective cytotoxicity against melanoma cells with IC50 values ranging from 6.09 to 9.74 μM, indicating its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| Melanoma | 6.09 - 9.74 | Most selective cytotoxic activity observed |

| Breast Cancer | Not specified | Further studies required |

| Lung Cancer | Not specified | Further studies required |

| Colorectal Cancer | Not specified | Further studies required |

Anti-Inflammatory Applications

Yakuchinone A exhibits strong anti-inflammatory properties by inhibiting key inflammatory mediators.

Antimicrobial Applications

The antimicrobial potential of Yakuchinone A has been explored in various studies, indicating its efficacy against certain pathogens.

Antimicrobial Activity

Yakuchinone A has shown activity against various bacterial strains, contributing to its application in developing natural antimicrobial agents. The specific mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Microbial Transformation Study

A significant study involved the microbial transformation of Yakuchinone A, which resulted in the identification of nine new metabolites with varying degrees of cytotoxicity. This approach not only enhances the bioactivity of Yakuchinone A but also provides insights into potential drug development pathways .

In Vivo Studies

In vivo studies have demonstrated that topical application of Yakuchinone A can attenuate inflammation and tumor promotion in mouse models, further validating its therapeutic potential in inflammatory diseases and cancer prevention .

Wirkmechanismus

Yakuchinone A exerts its effects through various molecular targets and pathways. It induces apoptosis and inhibits cell proliferation in cancer cells by down-regulating Bcl-2, up-regulating Bax, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). This suggests that Yakuchinone A induces apoptosis through the Bcl-2-mediated signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Yakuchinon B: Ein weiteres Diarylheptanoid mit ähnlichen bioaktiven Eigenschaften.

Curcumin: Ein bekanntes Diarylheptanoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Gingerol: Eine bioaktive Verbindung, die in Ingwer vorkommt, mit ähnlichen therapeutischen Wirkungen.

Einzigartigkeit von Yakuchinon A

Yakuchinon A ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, im Vergleich zu anderen ähnlichen Verbindungen mit verschiedenen molekularen Zielen und Signalwegen zu interagieren. Seine Fähigkeit, selektive Zytotoxizität in Melanomzelllinien zu induzieren, macht es zu einem potenziellen Leitmolekül für die Entwicklung von Krebsmedikamenten .

Biologische Aktivität

Yakuchinone-A is a bioactive compound primarily isolated from the dried fruits of Alpinia oxyphylla, a member of the ginger family. This diarylheptanoid has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

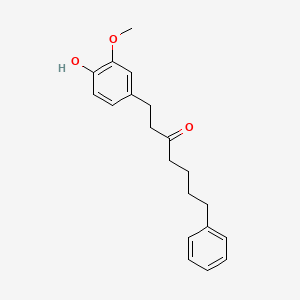

This compound is characterized by its unique diarylheptanoid structure, which contributes to its biological activities. The chemical formula is , and its structural representation is as follows:

Chemical Structure of this compound

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to induce cell death in melanoma, breast, lung, and colorectal cancer cells.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma | 6.09 - 9.74 |

| Breast Cancer | 12.3 |

| Lung Cancer | 15.5 |

| Colorectal Cancer | 14.8 |

The results indicate that this compound exhibits potent selective cytotoxicity, particularly against melanoma cells, suggesting its potential as an anti-cancer lead compound .

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in malignant cells .

Case Study: Apoptosis Induction in HL-60 Cells

In a study involving HL-60 human leukemia cells, this compound was found to induce significant apoptotic cell death. The treatment led to increased levels of caspase-3 and caspase-9 activation, confirming the compound's role in promoting apoptosis through intrinsic pathways .

Anti-Inflammatory Properties

This compound also demonstrates notable anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory responses .

Table 2: Anti-Inflammatory Effects of this compound

| Inflammatory Marker | Effect |

|---|---|

| IL-1β | Decreased |

| TNF-α | Decreased |

| COX-2 | Inhibition |

These findings suggest that this compound could be a candidate for developing treatments for inflammatory diseases.

Microbial Transformation Studies

Microbial transformation has been utilized to enhance the biological activity of this compound. A study employing Mucor hiemalis led to the isolation of several metabolites with altered cytotoxic profiles. Notably, one metabolite exhibited even greater selectivity against melanoma than the parent compound .

Table 3: Metabolites from Microbial Transformation

| Metabolite | Cytotoxicity (IC50 μM) |

|---|---|

| Oxyphyllacinol | 10.2 |

| Hydroxyoxyphyllacinol (7R) | 8.5 |

| Glucosylated Metabolite | 5.0 |

These metabolites show promise for further development as anti-cancer agents.

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,22H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXELARZTKDBEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)CCCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229406 | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78954-23-1 | |

| Record name | Yakuchinone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78954-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yakuchinone-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078954231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yakuchinone-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YAKUCHINONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X58Y9JC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.